molecular formula C7H12ClF2NO2 B12070752 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride

3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride

Cat. No.: B12070752
M. Wt: 215.62 g/mol
InChI Key: WKTNKTIODBOQSP-UHFFFAOYSA-N
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Description

3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride is a fluorinated organic compound that features a pyrrolidine ring substituted with two fluorine atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method is the nucleophilic substitution of chlorine in a precursor compound with a fluorinating agent such as potassium fluoride (KF) . The reaction conditions often require anhydrous solvents and elevated temperatures to achieve high yields.

Industrial Production Methods

Industrial production of this compound may involve continuous flow microreactor systems, which offer enhanced efficiency and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to consistent product quality and reduced waste.

Chemical Reactions Analysis

Types of Reactions

3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Replacement of fluorine atoms with other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents such as lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms in the compound can enhance its binding affinity to target proteins, leading to increased biological activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Pyrrolidine
  • Pyrrolidine-2-one
  • Pyrrolidine-2,5-diones
  • Prolinol

Uniqueness

Compared to these similar compounds, 3-[(2R)-4,4-difluoropyrrolidin-2-yl]propanoic acid;hydrochloride is unique due to the presence of fluorine atoms, which impart distinct chemical and biological properties. These fluorine atoms can enhance the compound’s stability, lipophilicity, and binding affinity to biological targets, making it a valuable tool in various research and industrial applications .

Properties

Molecular Formula

C7H12ClF2NO2

Molecular Weight

215.62 g/mol

IUPAC Name

3-(4,4-difluoropyrrolidin-2-yl)propanoic acid;hydrochloride

InChI

InChI=1S/C7H11F2NO2.ClH/c8-7(9)3-5(10-4-7)1-2-6(11)12;/h5,10H,1-4H2,(H,11,12);1H

InChI Key

WKTNKTIODBOQSP-UHFFFAOYSA-N

Canonical SMILES

C1C(NCC1(F)F)CCC(=O)O.Cl

Origin of Product

United States

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